molecular formula C20H27N5O3 B2980139 2-(2-methoxy-4-methylphenoxy)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)propanamide CAS No. 1396865-48-7

2-(2-methoxy-4-methylphenoxy)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)propanamide

Cat. No. B2980139
CAS RN: 1396865-48-7
M. Wt: 385.468
InChI Key: ZDOLVOWRNCUHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxy-4-methylphenoxy)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)propanamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research into novel hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which incorporate chemical fragments of well-known antiepileptic drugs, has shown promising results. These compounds have displayed broad spectra of activity across preclinical seizure models, highlighting their potential as new anticonvulsant agents. One particular study synthesized a library of new hybrid molecules, demonstrating significant protection in various seizure models without impairing motor coordination, indicating a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Antifungal and Antibacterial Properties

Compounds containing the pyrimidin-4-yl moiety have been synthesized and evaluated for their antifungal and antibacterial activities. For example, derivatives of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine showed potent antifungal effects against specific fungi types, suggesting their potential development into useful antifungal agents (Jafar et al., 2017). This indicates the versatility of the compound's core structure in yielding bioactive agents with potential therapeutic applications.

properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-5-6-16(17(11-14)27-4)28-15(2)20(26)23-18-12-19(22-13-21-18)25-9-7-24(3)8-10-25/h5-6,11-13,15H,7-10H2,1-4H3,(H,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOLVOWRNCUHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide

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